molecular formula C4H6KO6 B213215 Dipotassium;2,3-dihydroxybutanedioate CAS No. 921-53-9

Dipotassium;2,3-dihydroxybutanedioate

Cat. No.: B213215
CAS No.: 921-53-9
M. Wt: 189.18 g/mol
InChI Key: BPHVHMBNGQRCNN-ZVGUSBNCSA-N
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Description

Dipotassium;2,3-dihydroxybutanedioate, also known as this compound, is a useful research compound. Its molecular formula is C4H6KO6 and its molecular weight is 189.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: SEQUESTRANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

921-53-9

Molecular Formula

C4H6KO6

Molecular Weight

189.18 g/mol

IUPAC Name

dipotassium;2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1

InChI Key

BPHVHMBNGQRCNN-ZVGUSBNCSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[K]

Key on ui other cas no.

921-53-9
147-78-4

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A potassium tartrate buffer was prepared by mixing KOH with tartaric acid at a K:tartaric acid mole ratio of 2:1 and diluting the resulting compound with enough water to yield a buffer solution with a pH of 2.9. 73 g of the buffer was then added to a reconstituted (30% by weight) dried zirconyl chloride five-sixths basic aluminum chloride solution prepared at a mole ratio of Al:Zr of 4:1. This buffered solution was re-dried as in Example I, and analyzed: 12.9% Al, 11.2% Zr, 7.9% K, and 14.6% tartaric acid. The re-dried product was reconstituted to 20% by weight in water and exhibited a pH of 3.8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 2
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 3
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 4
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 5
Dipotassium;2,3-dihydroxybutanedioate
Reactant of Route 6
Dipotassium;2,3-dihydroxybutanedioate
Customer
Q & A

ANone: Potassium tartarate, also known as dipotassium 2,3-dihydroxybutanedioate, has the molecular formula C4H4K2O6 and a molecular weight of 226.27 g/mol.

A: Potassium tartarate acts as a complexing agent in electroless copper plating baths, helping to control the reduction rate of cupric ions and improve bath stability. [] This is crucial for applications like printed circuit board manufacturing where uniform copper deposition is essential. []

A: Increasing the temperature during the anodization of zircaloy-2 in a 0.1 M potassium tartarate solution leads to a decrease in the rate of anodic film formation, current efficiency, differential field of formation, and ionic current density. [] Additionally, the induction period for film formation increases with rising temperature. []

A: While not directly mentioned in the provided research, potassium tartarate is listed as an ingredient in a krill snack formulation. [] Its role likely relates to its ability to influence texture, flavor, or preservation due to its applications in food processing.

A: Yes, a study demonstrated the use of potassium tartarate in conjunction with sodium potassium tartarate and 1,10-phenanthroline as masking agents to achieve lead specificity in a urease-based biosensor for detecting Pb(II) ions in milk. [] This highlights its potential in analytical chemistry applications.

A: Yes, a cyanide-free alkaline bath utilizing sodium potassium tartarate (SPT) and triethanolamine (TEA) has been successfully developed for copper electroplating. [] This formulation offers a more environmentally friendly alternative to traditional cyanide-based baths. []

A: Potassium tartarate, along with other salts like potassium citrate and potassium oxalate, has been used to study the liquid-liquid equilibrium of aqueous two-phase systems containing PPG400 (poly(propylene glycol)) and water. [] These studies help understand the partitioning behavior of different components in these systems, which has implications in separation and extraction processes. []

A: ** Research shows that soaking Rhizoctonia solani sclerotia in potassium tartarate significantly reduced colony diameter and completely inhibited sclerotia formation. [] This suggests potential antifungal properties of potassium tartarate. []

A: A formulation containing sansevieria roxburghiana extract, zinc ions, and sodium potassium tartarate has demonstrated significant corrosion inhibition efficiency (97%) for carbon steel in a chloride environment. [] This suggests potential applications in corrosion protection strategies. []

A: Yes, narcotine reacts with potassium iodate and antimony potassium tartarate to produce a distinctive color, allowing for its spectrophotometric determination. [] This method offers specificity and sensitivity in quantifying narcotine. []

A: Yes, sodium potassium tartarate has been successfully employed as a salt in three-phase partitioning (TPP) for isolating peroxidase from watermelon rinds, leading to a high enzyme activity recovery. []

A: While not directly addressed in the provided research, the title of one paper suggests the potential influence of potassium tartarate on ethanol production using Saccharomyces cerevisiae. [] Further investigation is needed to understand its specific role.

A: Research explored the use of dipotassium 2,3-dihydroxybutanedioate, along with other salts of 2,3-dihydroxybutanedioate, in aqueous two-phase systems with ethanol and propanol isomers. [] This study aimed to understand and model the phase separation behavior of these systems, which has implications in separation science. []

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